2-Amino-3-(2-nitrophenyl)propanoic acid
Overview
Description
2-Amino-3-(2-nitrophenyl)propanoic acid, also known as 2-nitrophenylalanine, is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 . It is a solid substance that should be stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) . This indicates that the molecule contains an amino group (–NH2), a carboxyl group (–COOH), and a 2-nitrophenyl group attached to the alpha carbon .Physical and Chemical Properties Analysis
This compound is a solid substance . It is slightly soluble in water . The storage temperature is recommended to be at room temperature .Scientific Research Applications
Antioxidant, Anti-Inflammatory, and Antiulcer Activity : A novel compound, (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, exhibited significant antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
Interaction with Organyl Halides : Nitrophenyl-containing 1,2-amino alcohols, including those related to 2-Amino-3-(2-nitrophenyl)propanoic acid, show distinctive reactivity in acylation reactions, which is significant in the development of dithiocarbamic salts (Tursynova, 2022).
Short Synthesis of Ethyl 3‐(3‐aminophenyl)propanoate : Utilizing 3-(3‐nitrophenyl)propanoic acid as an intermediate in the synthesis of ethyl 3‐(3‐aminophenyl)propanoate demonstrates the compound's role in efficient chemical synthesis (Nagel, Radau, & Link, 2011).
Photolabile Amino Protecting Group for Peptides : The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, closely related to this compound, serves as a photolabile amino protecting group in solid-phase peptide synthesis, important in the creation of peptide arrays (DeLisi, Laursen, & Bhushan, 2003).
Hypoglycemic, Antimicrobial Activities and Molecular Docking Studies : Organotin(IV) complexes derived from N-Phthalimido β-amino acid derivatives, including 3-phthalimido-3(2-nitrophenyl) propanoic acid, have been synthesized and evaluated for their antibacterial activity and hypoglycemic effects (Ahmed et al., 2021).
Vibrational and Electronic Absorption Spectroscopy : 3-Amino-3-(2-nitrophenyl) propionic acid (3-ANPPA) was characterized using spectroscopic profiling and molecular docking analysis, highlighting its potential in biological applications and as a descriptor in quantum chemical calculations (Abraham et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin, eyes, or clothing, and to use personal protective equipment .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Amino-3-(2-nitrophenyl)propanoic acid may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s solubility and stability information suggest that it may have reasonable bioavailability .
Result of Action
A related compound, 3-(2-nitrophenyl)propionic acid-paclitaxel, has been shown to have antitumor activity, suggesting that this compound may also have potential therapeutic effects .
Action Environment
It’s recommended to store the compound in a dark place, sealed in dry, at room temperature to maintain its stability .
Properties
IUPAC Name |
2-amino-3-(2-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGVFSSLGTJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-75-1 | |
Record name | NSC21949 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.